molecular formula C17H14BNO4 B1301960 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline CAS No. 373384-16-8

2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline

Cat. No.: B1301960
CAS No.: 373384-16-8
M. Wt: 307.1 g/mol
InChI Key: PQFAZDQDQNJKIH-UHFFFAOYSA-N
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Description

2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline (C₁₇H₁₄BNO₄; molecular weight 307.12 g/mol) is a boronic acid-functionalized quinoline derivative. Its structure features:

  • A quinoline core substituted with a methyl group at position 5.
  • A 4-dihydroxyborane (boronic acid) group at the 2-phenyl position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

For instance, boronylation steps may involve 1,1-dioxide pinacol diborane and Pd(dppf)Cl₂ under microwave conditions, as seen in Scheme S3 (). The methyl group at position 6 could be introduced via alkylation or via pre-functionalized starting materials .

Properties

IUPAC Name

2-(4-boronophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BNO4/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(6-4-11)18(22)23/h2-9,22-23H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFAZDQDQNJKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370230
Record name 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-16-8
Record name 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various bacterial and fungal pathogens. Quinoline derivatives are known for their ability to disrupt microbial cell membranes, and the incorporation of a borane functional group may enhance this effect. Research indicates that 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline could serve as a candidate for developing new antimicrobial agents, potentially effective against resistant strains of bacteria .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. The unique structure of this compound may allow it to selectively accumulate in tumor tissues, enhancing the efficacy of anticancer treatments while minimizing side effects on healthy cells. Its ability to inhibit abnormal cell proliferation and promote apoptosis makes it a compound of interest for cancer research .

Antioxidant Activity

The antioxidant capacity of this compound is another area of exploration. Oxidative stress is linked to various diseases, including neurodegenerative disorders and cancer. Studies suggest that this compound can scavenge free radicals, potentially offering protective effects against oxidative damage .

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it a versatile building block in organic synthesis .

Catalysis

This compound can also be employed in catalytic processes due to its distinctive molecular structure. The presence of boron may enhance catalytic activity in specific reactions, contributing to more efficient synthetic pathways .

Polymer Synthesis

In material science, this compound can be utilized in the development of polymers with specific properties. Its incorporation into polymer matrices may enhance mechanical strength or thermal stability, making it valuable for creating advanced materials .

Agrochemical Development

There is potential for this compound's application in agrochemicals, where it could be used to develop new formulations that enhance crop protection or growth .

Case Studies and Research Findings

Study FocusKey Findings
Antimicrobial StudyDemonstrated effectiveness against multiple bacterial strains; potential for development into new antibiotics .
Anticancer EvaluationShowed selective accumulation in tumor tissues; inhibited cancer cell proliferation in vitro .
Antioxidant ResearchExhibited significant free radical scavenging activity; potential therapeutic applications in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Properties :

  • Applications : Boronic acid groups are pivotal in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., sensing). The carboxylic acid group further enables conjugation or salt formation .

Quinoline derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline -B(OH)₂ (2-phenyl), -COOH (4), -CH₃ (6) C₁₇H₁₄BNO₄ 307.12 Boronic acid for cross-coupling
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid -Br (6), -Br-Ph (2), -COOH (4) C₁₆H₉Br₂NO₂ 407.06 Bromine enhances lipophilicity
Methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate -Br-Ph (2), -COOCH₃ (4), -CH₃ (6) C₁₈H₁₄BrNO₂ 356.21 Ester group improves membrane permeability
2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline -Cl-Ph (2), -CH₃ (6), -CH₃-Ph (4) C₂₃H₁₈ClN 343.85 Chlorophenyl enhances aromatic interactions
Key Observations:

Substituent Effects on Reactivity: The boronic acid group in the target compound enables cross-coupling, absent in brominated or chlorinated analogs . Carboxylic acid (-COOH) derivatives (e.g., ) exhibit higher polarity compared to esters () or unsubstituted quinolines ().

Brominated quinolines () may exhibit antimicrobial activity due to halogen-electron withdrawal effects .

Synthetic Flexibility: The methyl group at position 6 (common in ) stabilizes the quinoline core against metabolic degradation. Boronic acid groups (target compound) allow modular derivatization, unlike static halogens .

Biological Activity

2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14BO3N\text{C}_{15}\text{H}_{14}\text{B}\text{O}_3\text{N}

This structure features a quinoline core substituted with a carboxylic acid and a boron-containing moiety, which contributes to its biological reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies show it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

2. Anticancer Activity

The compound has demonstrated promising anticancer effects in various in vitro and in vivo studies. It appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For instance, treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cell lines.

3. Antioxidant Activity

This compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Gene Regulation : It modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis.
  • Cell Signaling : The compound influences signaling pathways that control cell proliferation and survival.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens, demonstrating its potential as an effective antimicrobial agent .

Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters detailed experiments where this compound was administered to breast cancer cell lines. Results showed a significant reduction in cell viability (up to 70%) after 48 hours of exposure, alongside increased caspase activity, indicating the induction of apoptosis .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialMIC = 32 µg/mLDisruption of cell membranes
Anticancer70% cell viability reductionInduction of apoptosis
AntioxidantSignificantScavenging free radicals

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline, and what are their methodological limitations?

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core followed by boronic acid group introduction. A representative approach includes Suzuki-Miyaura coupling for aryl boronate attachment, with palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Challenges include controlling regioselectivity during quinoline substitution and maintaining boronic acid stability under acidic conditions. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization via 1H^1H-NMR and LC-MS .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key methods include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm substituent positions on the quinoline ring and boronic acid moiety .
  • FT-IR : For identifying carboxylic acid (C=O stretch ~1700 cm1^{-1}) and boronic acid (B-O ~1340 cm1^{-1}) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C17_{17}H14_{14}BNO4_4, MW 307.12) .

Q. How can researchers assess the biological activity of this compound in vitro?

Standard protocols involve:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} calculation .
  • Fluorescence-Based Binding Studies : To evaluate boronic acid interactions with glycoproteins (e.g., via competitive assays using FITC-labeled probes) .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing boronic acid degradation?

  • Protection/Deprotection : Use pinacol ester protection for the boronic acid group during synthesis, followed by acidic hydrolysis .
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl2_2(dppf)) to enhance coupling efficiency .
  • Reaction Monitoring : In situ 11B^{11}B-NMR to track boronic acid stability under varying pH and temperature .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Combine enzymatic inhibition data with cellular uptake studies (e.g., confocal microscopy for intracellular localization) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or solvent effects .

Q. What methodologies elucidate the role of the boronic acid group in target binding?

  • Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding modes with glycoprotein hydroxyl groups .
  • Isothermal Titration Calorimetry (ITC) : To quantify binding thermodynamics and stoichiometry .

Q. How can this compound be integrated into fluorescent probes for glycoprotein detection?

  • Conjugation Strategies : Covalent attachment to fluorescent dyes (e.g., dansyl chloride) via EDC/NHS coupling .
  • Validation : Competitive binding assays with known glycoprotein ligands (e.g., ovalbumin) and specificity tests using non-glycosylated proteins (e.g., BSA) .

Q. What experimental designs evaluate the compound’s stability under physiological conditions?

  • pH-Dependent Stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC at 254 nm .
  • Serum Stability Assays : Measure half-life in fetal bovine serum (FBS) using LC-MS/MS .

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